3,5-Bis(methylsulfonyl)benzamide
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Overview
Description
Mechanism of Action
Target of Action
The primary targets of 3,5-Bis(methylsulfonyl)benzamide are currently unknown. This compound is a derivative of indole , a heterocyclic compound that has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors .
Mode of Action
Indole derivatives, which this compound is a part of, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Given its indole derivative nature, it may potentially influence a wide range of biochemical pathways associated with the biological activities mentioned above .
Pharmacokinetics
Its molecular weight is 277.32 , which is within the range generally favorable for oral bioavailability
Result of Action
As an indole derivative, it may exhibit a broad spectrum of biological activities , but specific effects would depend on its interaction with its target(s).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(methylsulfonyl)benzamide typically involves the sulfonation of 3,5-dimethylbenzoic acid followed by amidation. The reaction conditions often include the use of strong sulfonating agents such as sulfur trioxide or chlorosulfonic acid, and the amidation step may involve reagents like ammonia or amines under controlled temperatures and pH conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions within optimal ranges .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(methylsulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
3,5-Bis(methylsulfonyl)benzamide is widely used in scientific research, particularly in:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: In studies involving enzyme inhibition and protein interactions.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylbenzoic acid: A precursor in the synthesis of 3,5-Bis(methylsulfonyl)benzamide.
3,5-Bis(trifluoromethyl)benzamide: Similar structure but with trifluoromethyl groups instead of sulfonyl groups.
3,5-Dichlorobenzamide: Contains chlorine atoms instead of sulfonyl groups.
Uniqueness
This compound is unique due to its dual sulfonyl groups, which provide distinct chemical reactivity and interaction capabilities compared to other similar compounds. This makes it particularly useful in biochemical research and industrial applications .
Properties
IUPAC Name |
3,5-bis(methylsulfonyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5S2/c1-16(12,13)7-3-6(9(10)11)4-8(5-7)17(2,14)15/h3-5H,1-2H3,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQYQMFUYRDGQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1)C(=O)N)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375546 |
Source
|
Record name | 3,5-bis(methylsulfonyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849924-85-2 |
Source
|
Record name | 3,5-Bis(methylsulfonyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849924-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-bis(methylsulfonyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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